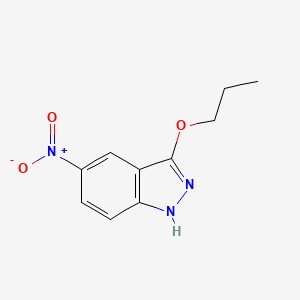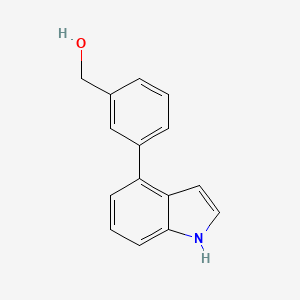
(R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and a thiophene derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid
Reduction: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and the aldehyde functional group allows for interactions with active sites, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(3-Chlorophenyl)glycine
- ®-3-Chlorostyrene oxide
- ®-2-Chloro-1-(3-chlorophenyl)ethanol
Uniqueness
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the combination of its thiophene ring, 3-chlorophenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H9ClOS |
|---|---|
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
(2R)-2-(3-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11-9(7-13)4-5-14-11/h1-4,6-7,11H,5H2/t11-/m1/s1 |
Clave InChI |
IAHGNQXDYWWFOE-LLVKDONJSA-N |
SMILES isomérico |
C1C=C([C@H](S1)C2=CC(=CC=C2)Cl)C=O |
SMILES canónico |
C1C=C(C(S1)C2=CC(=CC=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)




![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)


